1,3-Benzoxazol-2-yl(phenyl)methanamine
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Overview
Description
1,3-Benzoxazol-2-yl(phenyl)methanamine is an organic compound with the molecular formula C14H12N2O. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzoxazole ring fused with a phenyl group and an amine group attached to the methanamine moiety.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Result of Action
One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-2-yl(phenyl)methanamine can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reacted with phenylmethanamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-Benzoxazol-2-yl(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzoxazol-2-yl(phenyl)methanone
- 1,3-Benzoxazol-2-yl(phenyl)methanol
- 1,3-Benzoxazol-2-yl(phenyl)methanethiol
Uniqueness
1,3-Benzoxazol-2-yl(phenyl)methanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound in various research fields .
Biological Activity
1,3-Benzoxazol-2-yl(phenyl)methanamine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action as a dual orexin receptor antagonist.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzene ring fused to an oxazole ring, contributing to its unique chemical reactivity and biological activities.
This compound acts primarily as a dual orexin receptor antagonist (DORA) . It binds to orexin receptors, specifically blocking the actions of orexin A and B, which are neuropeptides that promote wakefulness. This mechanism suggests potential applications in treating sleep disorders such as insomnia.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The antimicrobial activity of this compound has been evaluated using the minimum inhibitory concentration (MIC) method.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
Candida albicans | 16 | Strong |
The compound shows promising activity against Candida albicans, with an MIC value indicating strong antifungal properties .
Anticancer Activity
Benzoxazole derivatives have been noted for their anticancer potential. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |
---|---|---|
MCF-7 (Breast) | 15 | 5 |
A549 (Lung) | 20 | 4 |
HepG2 (Liver) | 30 | 6 |
The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activities of benzoxazole derivatives:
- Antifungal Study : A study evaluated various benzoxazole derivatives against Candida strains. The results showed that compounds with specific substitutions exhibited enhanced antifungal activity, with some derivatives demonstrating MIC values comparable to established antifungal agents .
- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of several benzoxazole derivatives on cancer cell lines. The findings indicated that certain structural modifications could lead to increased selectivity for cancer cells over normal cells .
Properties
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNWEYDFMDJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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